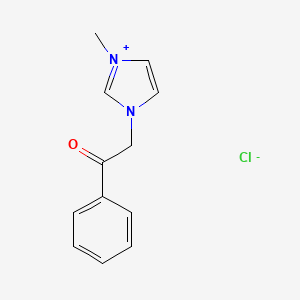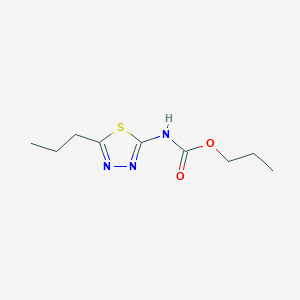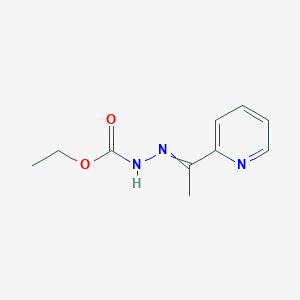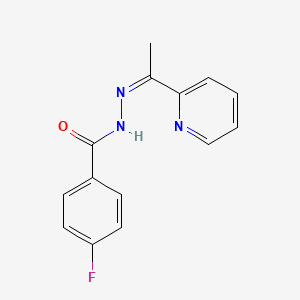![molecular formula C7H12ClNO3 B1656626 (2R)-2-[(2-chloroacetyl)amino]-3-methylbutanoic acid CAS No. 53518-63-1](/img/structure/B1656626.png)
(2R)-2-[(2-chloroacetyl)amino]-3-methylbutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-[(Chloroacetyl)amino]-3-methylbutanoic acid is a chiral amino acid derivative. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and industrial processes. Its structure consists of a chloroacetyl group attached to the amino group of 3-methylbutanoic acid, making it a versatile intermediate for further chemical modifications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-[(Chloroacetyl)amino]-3-methylbutanoic acid typically involves the following steps:
Starting Material: The synthesis begins with ®-3-methylbutanoic acid.
Chloroacetylation: The amino group of ®-3-methylbutanoic acid is reacted with chloroacetyl chloride in the presence of a base such as triethylamine. This reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired ®-2-[(Chloroacetyl)amino]-3-methylbutanoic acid.
Industrial Production Methods
In an industrial setting, the production of ®-2-[(Chloroacetyl)amino]-3-methylbutanoic acid may involve continuous flow reactors to enhance the efficiency and scalability of the process. The use of automated systems for precise control of reaction conditions, such as temperature and pH, ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
®-2-[(Chloroacetyl)amino]-3-methylbutanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols to form new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its functional groups.
Hydrolysis: The chloroacetyl group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of new amides, thioesters, or esters.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Hydrolysis: Formation of carboxylic acids and amines.
Aplicaciones Científicas De Investigación
®-2-[(Chloroacetyl)amino]-3-methylbutanoic acid has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly in the development of chiral drugs.
Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ®-2-[(Chloroacetyl)amino]-3-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways, depending on the target enzyme or receptor.
Comparación Con Compuestos Similares
Similar Compounds
®-2-[(Bromoacetyl)amino]-3-methylbutanoic acid: Similar structure with a bromoacetyl group instead of chloroacetyl.
®-2-[(Fluoroacetyl)amino]-3-methylbutanoic acid: Similar structure with a fluoroacetyl group.
®-2-[(Iodoacetyl)amino]-3-methylbutanoic acid: Similar structure with an iodoacetyl group.
Uniqueness
®-2-[(Chloroacetyl)amino]-3-methylbutanoic acid is unique due to the presence of the chloroacetyl group, which provides specific reactivity and stability compared to its bromo, fluoro, and iodo counterparts. The chloroacetyl group offers a balance between reactivity and selectivity, making it a valuable intermediate in various chemical processes.
Propiedades
Número CAS |
53518-63-1 |
|---|---|
Fórmula molecular |
C7H12ClNO3 |
Peso molecular |
193.63 g/mol |
Nombre IUPAC |
(2R)-2-[(2-chloroacetyl)amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C7H12ClNO3/c1-4(2)6(7(11)12)9-5(10)3-8/h4,6H,3H2,1-2H3,(H,9,10)(H,11,12)/t6-/m1/s1 |
Clave InChI |
LJRISAYPKJORFZ-ZCFIWIBFSA-N |
SMILES |
CC(C)C(C(=O)O)NC(=O)CCl |
SMILES isomérico |
CC(C)[C@H](C(=O)O)NC(=O)CCl |
SMILES canónico |
CC(C)C(C(=O)O)NC(=O)CCl |
Secuencia |
V |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl N-[[2-(2-methoxycarbonylhydrazinyl)-2-oxoacetyl]amino]carbamate](/img/structure/B1656543.png)

![5-Acetyl-4-(2-chlorophenyl)-2-[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl-6-methyl-1,4-dihydropyridine-3-carbonitrile](/img/structure/B1656546.png)

![(2E)-5-[(3-methylphenyl)methyl]-2-[(E)-(3-nitrophenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B1656552.png)
![(2E)-2-{(2E)-[4-(dimethylamino)benzylidene]hydrazinylidene}-5-(3-methylbenzyl)-1,3-thiazolidin-4-one](/img/structure/B1656553.png)


![1-[4-[4-(1-Hydroxyethyl)phenoxy]phenyl]ethanol](/img/structure/B1656558.png)
![3-fluoro-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide](/img/structure/B1656559.png)
![N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B1656562.png)
![[(Z)-[amino(phenyl)methylidene]amino] 2,2-diphenylacetate](/img/structure/B1656564.png)
![[[4-(Benzoyloxyamino)-4-oxobutanoyl]amino] benzoate](/img/structure/B1656565.png)
![3-[(Isopropylideneamino)oxy]propanenitrile](/img/structure/B1656566.png)
